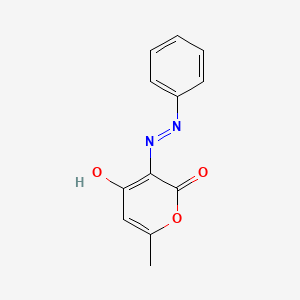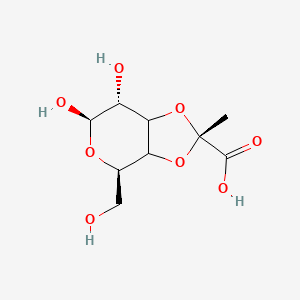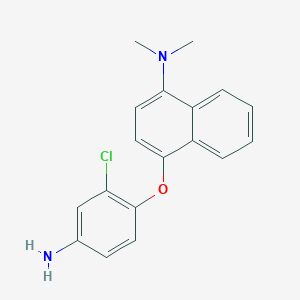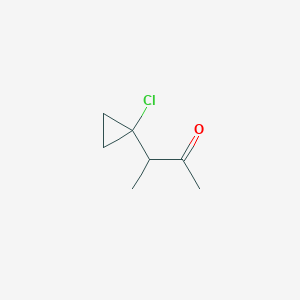![molecular formula C14H18Cl2N2O3 B14428893 3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine CAS No. 83996-51-4](/img/structure/B14428893.png)
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine is a synthetic compound that belongs to the class of nitrogen mustards. These compounds are known for their cytotoxic properties and have been used in various applications, including chemotherapy. The structure of this compound includes a phenylalanine backbone with a bis(2-chloroethyl)amino group and a formyl group attached to it.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine typically involves the reaction of L-phenylalanine with bis(2-chloroethyl)amine under specific conditions. The reaction is carried out in an inert solvent such as methylene chloride, with the presence of a binding agent like triethylamine to capture the hydrochloric acid produced during the reaction . The reaction conditions include maintaining a controlled temperature and ensuring proper mixing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines. Substitution reactions can result in various derivatives depending on the substituent introduced.
科学研究应用
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine has several scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It has been explored for its potential use in chemotherapy due to its cytotoxic properties.
作用机制
The mechanism of action of 3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms cyclic ammonium ions (aziridinium ions) by intramolecular displacement of the chloride by the amine nitrogen . These aziridinium ions then alkylate DNA at the N-7 position of guanine bases, leading to the formation of interstrand cross-links. This cross-linking prevents DNA replication and transcription, ultimately leading to cell death .
相似化合物的比较
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine is similar to other nitrogen mustards, such as:
- Cyclophosphamide
- Chlorambucil
- Melphalan
- Bendamustine
Uniqueness
What sets this compound apart is its specific structure, which includes a formyl group and a phenylalanine backbone. This unique structure may confer different reactivity and biological activity compared to other nitrogen mustards .
List of Similar Compounds
- Cyclophosphamide
- Chlorambucil
- Melphalan
- Bendamustine
- Uramustine
属性
CAS 编号 |
83996-51-4 |
|---|---|
分子式 |
C14H18Cl2N2O3 |
分子量 |
333.2 g/mol |
IUPAC 名称 |
(2S)-3-[3-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoic acid |
InChI |
InChI=1S/C14H18Cl2N2O3/c15-4-6-18(7-5-16)12-3-1-2-11(8-12)9-13(14(20)21)17-10-19/h1-3,8,10,13H,4-7,9H2,(H,17,19)(H,20,21)/t13-/m0/s1 |
InChI 键 |
KJWKATBKKLQSGS-ZDUSSCGKSA-N |
手性 SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)C[C@@H](C(=O)O)NC=O |
规范 SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)





![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)


![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)
![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
